2-(Aminomethyl)-4-bromoaniline dihydrochloride
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Overview
Description
“2-(Aminomethyl)benzimidazole dihydrochloride” is a chemical compound used in laboratory settings . It has an empirical formula of C8H9N3 · 2HCl and a molecular weight of 220.10 . It’s typically a solid form .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-4-bromoaniline dihydrochloride” are not available, “2-(Aminomethyl)benzimidazole dihydrochloride” has been used in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid . Another study used a one-pot amination–oxidation–amination reaction for the synthesis of a related compound .
Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)benzimidazole dihydrochloride” can be represented by the SMILES string Cl.Cl.NCc1nc2ccccc2[nH]1
.
Physical and Chemical Properties Analysis
“2-(Aminomethyl)benzimidazole dihydrochloride” is a solid with a molecular weight of 220.10 . It has a melting point of 264 °C (dec.) (lit.) .
Scientific Research Applications
Research on Electrochemical Oxidation of Bromoaniline Compounds
A study by Kádár et al. (2001) explored the electrochemical oxidation of various bromoaniline compounds, including 4-bromoaniline, in acetonitrile solution. The research revealed significant insights into the electrochemical behavior of these compounds, contributing to a better understanding of their potential applications in electrochemistry and related fields (Kádár, Nagy, Karancsi, & Farsang, 2001).
Chemical Synthesis and Characterization
Exploring Novel Syntheses and Potential Applications
Synthesis of Substituted Phenyl Azetidines : Doraswamy and Ramana (2013) reported the synthesis and characterization of substituted phenyl azetidines using bromoaniline derivatives. These compounds were screened for antimicrobial activity, highlighting their potential in pharmaceutical research (Doraswamy & Ramana, 2013).
Pharmacological Activity of Aminomethylated Compounds : Agababyan et al. (2002) studied the aminomethylation reactions of bromoaniline derivatives, synthesizing compounds potentially relevant in pharmacology. This research contributes to the understanding of aminomethylated compounds in drug discovery (Agababyan, Gevorgyan, Sarkisyan, & Tumadzhyan, 2002).
Synthesis of Polyaniline-Based Catalysts : Rajender and Palaniappan (2014) developed an efficient method to synthesize poly(2-bromoaniline)-bromide salt, demonstrating its application as a recyclable catalyst. This research could impact the field of green chemistry and catalyst development (Rajender & Palaniappan, 2014).
Other Applications in Organic Chemistry
Innovative Approaches in Organic Synthesis
Synthesis of Indoles : Kasahara et al. (1986) utilized 2-bromoanilines in the synthesis of 3-substituted indoles, a crucial class of compounds in organic chemistry and pharmaceuticals (Kasahara, Izumi, Murakami, Yanai, & Takatori, 1986).
Preparation of Spiro[indole-3,4′-piperidin]-2-ones : Freund and Mederski (2000) described a synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from bromoaniline derivatives. This work contributes to the synthesis of complex organic structures (Freund & Mederski, 2000).
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)-4-bromoaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-6-1-2-7(10)5(3-6)4-9;;/h1-3H,4,9-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVCFHINSNWABH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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